molecular formula C15H13Cl2NO3 B310299 N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide

N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide

Cat. No. B310299
M. Wt: 326.2 g/mol
InChI Key: LICXZRUDIRJVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been used in various scientific research studies to understand its mechanism of action and potential advantages and limitations for lab experiments. In

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been studied for its potential role in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide inhibits the activity of JAK2 and STAT3 by binding to the ATP-binding site of JAK2. This prevents the phosphorylation of STAT3, which is required for its activation and translocation to the nucleus. As a result, the expression of genes involved in cell proliferation and survival is inhibited, leading to the growth inhibition of cancer cells and the suppression of inflammatory responses.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in cell-based assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide. One area of research is to develop more potent and selective inhibitors of JAK2 and STAT3. Another area of research is to investigate the potential of N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, the development of novel drug delivery systems for N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide could improve its bioavailability and efficacy in vivo. Overall, N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide has great potential as a therapeutic agent for the treatment of cancer and inflammatory diseases, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide involves the reaction of 3,4-dichloroaniline with 2,3-dimethoxybenzoic acid in the presence of thionyl chloride and triethylamine. The resulting product is then treated with ammonia to obtain N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide. The overall yield of the synthesis is approximately 60%.

properties

Product Name

N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide

InChI

InChI=1S/C15H13Cl2NO3/c1-20-13-5-3-4-10(14(13)21-2)15(19)18-9-6-7-11(16)12(17)8-9/h3-8H,1-2H3,(H,18,19)

InChI Key

LICXZRUDIRJVDU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.